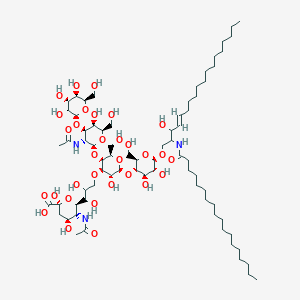

Ganglioside GM1

Description

Propriétés

Numéro CAS |

37758-47-7 |

|---|---|

Formule moléculaire |

C73H131N3O31 |

Poids moléculaire |

1546.8 g/mol |

Nom IUPAC |

(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C73H131N3O31/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(87)76-44(45(84)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-98-69-61(94)59(92)63(50(39-80)101-69)103-71-62(95)67(107-73(72(96)97)35-46(85)53(74-42(3)82)66(106-73)55(88)47(86)36-77)64(51(40-81)102-71)104-68-54(75-43(4)83)65(57(90)49(38-79)99-68)105-70-60(93)58(91)56(89)48(37-78)100-70/h31,33,44-51,53-71,77-81,84-86,88-95H,5-30,32,34-41H2,1-4H3,(H,74,82)(H,75,83)(H,76,87)(H,96,97)/b33-31+/t44-,45+,46-,47+,48+,49+,50+,51+,53+,54+,55+,56-,57-,58-,59+,60+,61+,62+,63+,64-,65+,66+,67+,68-,69+,70-,71-,73-/m0/s1 |

Clé InChI |

QPJBWNIQKHGLAU-IQZHVAEDSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Apparence |

Unit:50 mgPurity:98+%Physical solid |

Synonymes |

GM1; Monosialoganglioside GM1 |

Origine du produit |

United States |

Foundational & Exploratory

The Pivotal Role of Ganglioside GM1 in Neuronal Differentiation and Protection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM1, a sialic acid-containing glycosphingolipid enriched in the neuronal plasma membrane, plays a critical role in the development, maintenance, and protection of the central nervous system. Its involvement in fundamental cellular processes, including neuronal differentiation, neurite outgrowth, and synaptic stability, has made it a focal point of neurobiological research. Furthermore, GM1 exhibits potent neuroprotective properties against a variety of insults, positioning it as a molecule of significant therapeutic interest for neurodegenerative diseases and neuronal injury. This technical guide provides an in-depth overview of the multifaceted functions of GM1, with a focus on its roles in neuronal differentiation and neuroprotection. We present a compilation of quantitative data from key studies, detailed experimental protocols for assessing GM1's effects, and visual representations of the underlying signaling pathways to serve as a comprehensive resource for the scientific community.

Introduction

The intricate processes of neuronal differentiation and the subsequent maintenance of neuronal integrity are governed by a complex interplay of intrinsic and extrinsic factors. Among these, gangliosides, and particularly GM1, have emerged as crucial modulators of neuronal function.[1] GM1 is known to influence the differentiation of various neuronal cell types and is essential for the proper development and function of the nervous system.[1] This guide delves into the core mechanisms by which GM1 exerts its influence on neuronal differentiation and protection, providing a technical framework for researchers in the field.

Role of GM1 in Neuronal Differentiation

GM1 is a key player in promoting the morphological and functional maturation of neurons. Its effects are most notably observed in the stimulation of neurite outgrowth, a fundamental process in the formation of neural circuits.

Promotion of Neurite Outgrowth

Exogenous application of GM1 has been demonstrated to accelerate and enhance neurite outgrowth from both central and peripheral neurons.[1] This effect is often characterized by an increase in the number and length of neurites. The potentiation of neuritogenesis by GM1 is dependent on various factors, including the neuronal cell type, culture conditions, and the presence of neurotrophic factors.

Table 1: Quantitative Effects of GM1 on Neurite Outgrowth

| Cell Type | GM1 Concentration | Treatment Duration | Observed Effect | Reference |

| Chick Embryonic (E8) Ciliary Ganglia Neurons | 3 x 10⁻⁸ M | 8 hours | 2- to 3-fold stimulation over control | [1] |

| Chick Embryonic (E8 & E15) Dorsal Root Ganglia Neurons | 100-fold higher than ciliary ganglia neurons | 12-24 hours | 2- to 3-fold stimulation over control | [1] |

| Chick Embryonic (E8) Forebrain Neurons | 10⁻⁷ M | 7-24 hours | Substantial increase in the proportion of neurite-bearing neurons | [1] |

| Rat Embryonic (E18) Hippocampal & Striatal Neurons | 10⁻⁷ M | 7-24 hours | Substantial increase in the proportion of neurite-bearing neurons | [1] |

| PC12 Cells (in combination with NGF) | 50 µM | 36 hours | Enhanced neurite outgrowth and branching | [2] |

Signaling Pathways in Neuronal Differentiation

The neurogenic effects of GM1 are largely mediated through its interaction with and modulation of neurotrophic factor signaling pathways. A primary mechanism involves the potentiation of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).

GM1 is believed to cluster in lipid rafts within the plasma membrane, creating a microenvironment that facilitates the dimerization and autophosphorylation of TrkA in response to NGF binding. This, in turn, activates downstream signaling cascades, most notably the Ras/MAPK/ERK pathway, which is crucial for promoting gene expression related to neuronal differentiation and survival.

Neuroprotective Role of GM1

GM1 exhibits a remarkable capacity to protect neurons from a wide array of insults, including excitotoxicity, oxidative stress, and protein aggregation. This neuroprotective function is critical for maintaining neuronal health and is a key area of investigation for therapeutic applications.

Protection Against Excitotoxicity

Glutamate-induced excitotoxicity is a major contributor to neuronal death in various neurological conditions. GM1 has been shown to afford significant protection against this process.

Table 2: Quantitative Effects of GM1 on Neuroprotection Against Excitotoxicity

| Cell/Tissue Type | Insult | GM1 Concentration | Treatment | Outcome | Reference |

| Astrocyte-Neuron Co-cultures | Glutamate (B1630785) (100 µM) | 50 µM | 2h before and 4h after insult | Increased neuronal survival (measured by MTT assay) | [3] |

| Primary Motor Neurons | Glutamate (5 µM) | 50 µM | 1h pre-incubation | Significantly increased neuronal survival and preserved neurite networks |

Modulation of Calcium Homeostasis

A key mechanism underlying GM1's protection against excitotoxicity is its ability to modulate intracellular calcium (Ca²⁺) homeostasis. Dysregulation of Ca²⁺ is a central event in excitotoxic neuronal death. GM1 can influence Ca²⁺ fluxes by interacting with various channels and exchangers.

Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease and other synucleinopathies. GM1 has been shown to interact directly with α-synuclein, inhibiting its fibrillation and promoting the formation of non-toxic oligomers.

Table 3: Quantitative Effects of GM1 on α-Synuclein Aggregation

| System | GM1/GM1-OS Concentration | Method | Observed Effect | Reference |

| In vitro | Not specified | Amyloid seeding aggregation assay, NMR spectroscopy | Prevention of spontaneous and prion-like α-synuclein aggregation | [4] |

| Dopaminergic neurons | Not specified | Immunofluorescence | Increased neuronal survival and preserved neurite networks in the presence of α-synuclein oligomers |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Primary Neuronal Culture

Objective: To establish a primary culture of cortical or hippocampal neurons for subsequent treatment with GM1.

Materials:

-

Embryonic day 17-18 rat or mouse pups

-

Dissection medium (e.g., Hibernate-A)

-

Digestion solution (e.g., Papain or Trypsin)

-

Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Laminin

Procedure:

-

Tissue Dissection: Euthanize pregnant dam and dissect embryos. Isolate cortices or hippocampi from embryonic brains in ice-cold dissection medium.

-

Enzymatic Digestion: Incubate the dissected tissue in the digestion solution at 37°C for a specified time (e.g., 15-30 minutes).

-

Mechanical Dissociation: Gently triturate the tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

-

Cell Plating: Centrifuge the cell suspension, resuspend the pellet in plating medium, and count the viable cells. Plate the cells onto pre-coated culture vessels at a desired density.

-

Culture Maintenance: Incubate the cultures at 37°C in a humidified incubator with 5% CO₂. Perform partial media changes as needed.

Neurite Outgrowth Assay

Objective: To quantify the effect of GM1 on neurite outgrowth in primary neurons.

Materials:

-

Primary neuronal cultures

-

GM1 ganglioside solution

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization/blocking solution (e.g., PBS with Triton X-100 and BSA)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

-

Fluorescently labeled secondary antibody

-

Microscope with imaging software

Procedure:

-

Treatment: Treat primary neuronal cultures with varying concentrations of GM1 or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Fixation and Staining: Fix the cells with paraformaldehyde, permeabilize, and block non-specific antibody binding. Incubate with the primary antibody followed by the fluorescently labeled secondary antibody.

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Quantification: Use image analysis software to measure neurite length and/or the number of neurite-bearing cells.

Assessment of Neuroprotection using MTT Assay

Objective: To determine the protective effect of GM1 against glutamate-induced excitotoxicity.

Materials:

-

Primary neuronal cultures

-

GM1 ganglioside solution

-

Glutamate solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Pre-treatment: Incubate neuronal cultures with GM1 or vehicle for a specified time (e.g., 2 hours).

-

Excitotoxic Insult: Expose the cells to a neurotoxic concentration of glutamate for a defined period (e.g., 10-30 minutes).

-

Recovery: Remove the glutamate-containing medium and replace it with fresh medium (with or without GM1) and incubate for a recovery period (e.g., 24 hours).

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization and Measurement: Add the solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.

Western Blot for TrkA Phosphorylation

Objective: To quantify the effect of GM1 on the phosphorylation of TrkA.[5]

Materials:

-

Neuronal cell cultures (e.g., PC12 cells or primary neurons)

-

GM1 ganglioside solution

-

Lysis buffer with phosphatase and protease inhibitors

-

Primary antibodies: anti-phospho-TrkA (Tyr490) and anti-total-TrkA

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Cell Treatment and Lysis: Treat cells with GM1 for the desired time. Lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with the primary antibody against phospho-TrkA. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total TrkA to normalize for protein loading.

-

Densitometry: Quantify the band intensities to determine the relative levels of TrkA phosphorylation.

Conclusion

This compound is a pleiotropic molecule with profound effects on neuronal differentiation and survival. Its ability to promote neurite outgrowth through the potentiation of neurotrophic factor signaling highlights its importance in nervous system development. Furthermore, its capacity to protect neurons from various insults, including excitotoxicity and protein aggregation, underscores its therapeutic potential for a range of neurological disorders. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further elucidate the complex roles of GM1 and explore its utility in the development of novel neurorestorative and neuroprotective strategies. Continued investigation into the multifaceted functions of GM1 is poised to yield significant advancements in our understanding of neuronal biology and the treatment of neurological diseases.

References

- 1. GM1 ganglioside accelerates neurite outgrowth from primary peripheral and central neurons under selected culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Neurite Outgrowth Assays [sigmaaldrich.com]

- 4. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 5. This compound binds to the Trk protein and regulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]

Ganglioside GM1 signaling pathways in neurogenesis

An In-depth Technical Guide to Ganglioside GM1 Signaling Pathways in Neurogenesis

Audience: Researchers, scientists, and drug development professionals.

This compound is a monosialylated glycosphingolipid, abundantly expressed in the central nervous system and enriched in the outer leaflet of neuronal plasma membranes.[1][2] It plays a critical role in the development, differentiation, and maintenance of neurons.[3][4] Neurogenesis, the process of generating new neurons, is fundamental for both embryonic development and adult brain plasticity. GM1 has been identified as a potent neurotrophic agent, capable of enhancing neuronal sprouting, promoting neurite outgrowth, and protecting neurons from various insults.[2][5] Its mechanism of action is multifaceted, involving the modulation of key cell surface receptors and the initiation of complex intracellular signaling cascades.[6] This guide provides a detailed overview of the core signaling pathways modulated by GM1 to drive neurogenesis, summarizes key quantitative findings, and presents detailed experimental protocols for studying these phenomena.

Core Signaling Pathways in GM1-Mediated Neurogenesis

The primary mechanism by which GM1 influences neurogenesis is through the potentiation of neurotrophin receptor signaling, particularly the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[4][6] GM1 directly interacts with TrkA within lipid rafts, stabilizing the receptor's conformation and enhancing its response to NGF.[7] This leads to increased receptor dimerization and autophosphorylation, triggering downstream pathways crucial for neuronal survival and differentiation.[6][8]

The GM1-TrkA Interaction: The Initiation Point

GM1 directly and tightly associates with the TrkA receptor.[9] This interaction is a prerequisite for the efficient activation of TrkA by its ligand, NGF. The oligosaccharide portion of GM1 is primarily responsible for this neurotrophic activity, binding to the extracellular domain of the TrkA receptor and stabilizing the TrkA-NGF complex.[10] This stabilization leads to a significant enhancement of NGF-induced TrkA autophosphorylation on its tyrosine residues, the critical first step in the signaling cascade.[9] In the presence of GM1, NGF-induced autophosphorylation of TrkA can increase by more than three-fold compared to NGF stimulation alone.[9]

References

- 1. Akt and ERK Control the Proliferative Response of Mammary Epithelial cells to the Growth Factors IGF-1 and EGF through the Cell Cycle Inhibitor p57Kip2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GM1 ganglioside in the nuclear membrane modulates nuclear calcium homeostasis during neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Key Role of GM1 Ganglioside in Parkinson’s Disease | MDPI [mdpi.com]

- 4. This compound and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Relating individual cell division events to single-cell ERK and Akt activity time courses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GM1 ganglioside induces phosphorylation and activation of Trk and Erk in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

An In-depth Technical Guide on the Mechanism of Ganglioside GM1 in Modulating TrkA Receptor Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF), is a critical mediator of neuronal survival, differentiation, and synaptic plasticity.[1] Its dysregulation is implicated in various neurodegenerative diseases. The ganglioside GM1, a sialic acid-containing glycosphingolipid abundant in neuronal membranes, has been identified as a potent modulator of TrkA activity.[2][3][4] This technical guide elucidates the multifaceted mechanism by which GM1 influences TrkA receptor function, from direct physical interaction and potentiation of ligand-induced activation to the modulation of downstream signaling cascades. We present a synthesis of current research, including quantitative data on the effects of GM1, detailed experimental protocols for studying this interaction, and visual representations of the key pathways and mechanisms.

Core Mechanism of GM1-Mediated TrkA Modulation

The neurotrophic and neuroprotective properties of GM1 are largely attributed to its ability to positively modulate the NGF-TrkA signaling system.[2] In the absence of sufficient GM1, the responsiveness of the TrkA receptor to its ligand, NGF, is significantly diminished.[2] The core mechanism involves several key processes:

-

Direct Interaction: GM1 directly and tightly associates with the TrkA receptor.[5][6] This interaction is specific to monosialogangliosides like GM1, as polysialogangliosides do not exhibit the same tight association.[5][6] The interaction primarily occurs through the oligosaccharide moiety of GM1 binding to the extracellular domain of TrkA.[2][7] This binding is crucial for stabilizing the TrkA-NGF complex.[8]

-

Enhancement of Receptor Dimerization: NGF binding to TrkA induces receptor dimerization, a prerequisite for its activation.[2][9][10] GM1 significantly enhances this NGF-induced dimerization process.[11][12] By promoting the formation of TrkA homodimers, GM1 effectively lowers the threshold for receptor activation.[11]

-

Potentiation of Autophosphorylation: Receptor dimerization triggers the autophosphorylation of specific tyrosine residues within the intracellular kinase domain of TrkA, which serves as the initial step in the intracellular signal transduction cascade.[1][10] GM1 has been shown to strongly enhance this NGF-mediated TrkA autophosphorylation.[5][13] This potentiation is a direct consequence of the stabilized receptor dimers and leads to a more robust and sustained signaling output.

-

Modulation via Lipid Rafts: TrkA receptors and GM1 are known to co-localize in specialized membrane microdomains called lipid rafts.[2][3] This co-localization is considered necessary for efficient TrkA phosphorylation and signaling, creating a platform that facilitates the assembly of the signaling complex.[2][3][14]

Quantitative Analysis of GM1's Effect on TrkA Activity

The modulatory role of GM1 on TrkA activity has been quantified in several studies. The following table summarizes key quantitative findings, providing a clear reference for the magnitude of GM1's effects.

| Parameter | Effect of GM1 | Quantitative Value | Cell/System Studied | Citation(s) |

| NGF-Induced TrkA Autophosphorylation | Potentiation | > 3-fold increase | PC12 cells | [5][15] |

| TrkA Tyrosine Phosphorylation | Direct Induction (in the absence of NGF) | ~3-fold increase | C6trk+ cells | [13] |

| Optimal Concentration for TrkA Activation | Concentration | 80-100 µM | C6trk+ cells | [13] |

| Binding Affinity (GM1 Oligosaccharide) | Binding Free Energy to TrkA-NGF complex | approx. -11.5 kcal/mol | Molecular Docking Analysis | [7] |

| PI3-Kinase Activation | Half-maximal effective concentration (EC50) | 5 µmol/L | Rat Striatal Slices | [16] |

GM1-Modulated TrkA Signaling Pathways

Upon activation, TrkA initiates several downstream signaling cascades that are crucial for neuronal function. GM1, by potentiating TrkA phosphorylation, amplifies these signals. The three primary pathways are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.[1][9]

Caption: GM1-potentiated NGF/TrkA signaling cascade.

Experimental Protocols and Methodologies

Investigating the GM1-TrkA interaction requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

Co-Immunoprecipitation (Co-IP) for GM1-TrkA Association

This technique is used to demonstrate the direct physical association between GM1 and the TrkA receptor in a cellular context.[5]

Protocol Outline:

-

Cell Culture and Lysis: Culture cells (e.g., PC12) with or without exogenous GM1. Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cleared cell lysate with an anti-TrkA antibody overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add Protein A/G-agarose beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elution & Analysis:

-

For Protein Analysis: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an anti-TrkA antibody to confirm immunoprecipitation.

-

For Lipid Analysis: Extract total lipids from the immunoprecipitated complex. Analyze the lipid extract by thin-layer chromatography (TLC) followed by probing with an anti-GM1 antibody or cholera toxin B subunit (which specifically binds GM1) to detect the co-precipitated ganglioside.[17]

-

Caption: Workflow for Co-Immunoprecipitation of TrkA and GM1.

In Vitro Kinase Assay for TrkA Activity

This assay directly measures the kinase activity of the TrkA receptor by quantifying its ability to phosphorylate a substrate.

Protocol Outline:

-

TrkA Immunoprecipitation: Immunoprecipitate TrkA from cell lysates as described in the Co-IP protocol (Steps 1-4).

-

Kinase Reaction: Resuspend the washed beads in a kinase buffer containing ATP (often radiolabeled [γ-³²P]ATP or cold ATP for subsequent antibody-based detection) and a suitable substrate (TrkA itself for autophosphorylation or an exogenous peptide substrate).

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes to allow the phosphorylation reaction to proceed.

-

Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

-

Analysis: Separate the proteins by SDS-PAGE.

-

If using [γ-³²P]ATP: Dry the gel and expose it to an X-ray film (autoradiography) to visualize the phosphorylated TrkA.

-

If using cold ATP: Transfer the proteins to a membrane and perform a Western blot using a pan-phosphotyrosine antibody (e.g., 4G10) or a phospho-specific TrkA antibody to detect phosphorylation.

-

Chemical Cross-Linking for TrkA Dimerization

This method is used to stabilize the transient TrkA dimers, allowing for their visualization by Western blot.[11][18]

Protocol Outline:

-

Cell Treatment: Treat cells (e.g., Trk-PC12 cells) with NGF, with or without GM1 pre-incubation.

-

Cross-Linking: Add a membrane-impermeable chemical cross-linker, such as bis(sulfosuccinimidyl) suberate (B1241622) (BS³), to the cells and incubate for a short period (e.g., 30 minutes) at room temperature.

-

Quenching: Quench the cross-linking reaction by adding a primary amine-containing buffer (e.g., Tris-HCl).

-

Lysis and Analysis: Lyse the cells and analyze the total protein by SDS-PAGE and Western blotting using an anti-TrkA antibody. The appearance of higher molecular weight bands (e.g., ~330 kDa for a dimer) indicates receptor dimerization.[11]

Conclusion and Future Directions

The this compound is an indispensable co-factor for robust TrkA receptor signaling. It acts by directly associating with the receptor, promoting its dimerization and subsequent autophosphorylation in response to NGF. This modulation occurs within the context of lipid raft microdomains, which serve as critical platforms for signalosome assembly. The quantitative potentiation of TrkA activity by GM1 underscores its importance in maintaining neuronal health and function.

For drug development professionals, these mechanisms present novel therapeutic avenues. Strategies aimed at increasing neuronal GM1 levels or developing GM1 analogs that specifically enhance TrkA signaling could be beneficial for treating neurodegenerative conditions characterized by diminished neurotrophic support. The detailed experimental protocols provided herein offer a robust framework for screening and characterizing such next-generation compounds. Future research should focus on the high-resolution structural basis of the GM1-TrkA-NGF ternary complex to further refine the design of targeted therapeutics.

References

- 1. What are TrkA activators and how do they work? [synapse.patsnap.com]

- 2. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GM1 Ganglioside Is A Key Factor in Maintaining the Mammalian Neuronal Functions Avoiding Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound binds to the Trk protein and regulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Trk receptor - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. This compound enhances induction by nerve growth factor of a putative dimer of TrkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GM1 ganglioside activates the high-affinity nerve growth factor receptor trkA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. GM1-induced activation of phosphatidylinositol 3-kinase: involvement of Trk receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Effect of GM1 on TrkA dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganglioside GM1: A Critical Receptor for Cholera Toxin and E. coli Heat-Labile Enterotoxin

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ganglioside GM1 is a pivotal cell surface receptor that mediates the entry and subsequent pathogenesis of two major bacterial enterotoxins: Cholera Toxin (CT), produced by Vibrio cholerae, and the heat-labile enterotoxin (LT) of Escherichia coli. These toxins are the causative agents of cholera and a significant proportion of traveler's diarrhea, respectively. This technical guide provides a comprehensive overview of the molecular interactions between GM1 and these toxins, the ensuing intracellular signaling cascades, and detailed methodologies for studying these processes. Quantitative binding data are summarized, and key experimental protocols are provided to facilitate further research and the development of novel therapeutic interventions.

Introduction

Cholera and enterotoxigenic E. coli (ETEC) infections represent a significant global health burden, causing severe diarrheal diseases through the action of potent AB5-type protein toxins. Both Cholera Toxin (CT) and the homologous heat-labile enterotoxin (LT) share a common structural architecture, consisting of an enzymatically active A subunit and a pentameric B subunit responsible for host cell recognition and binding. The initial and critical step in the intoxication process is the high-affinity binding of the toxin's B subunit pentamer to the oligosaccharide portion of the this compound, a glycosphingolipid ubiquitously expressed on the surface of eukaryotic cells, particularly intestinal epithelial cells. This interaction triggers a cascade of events, including toxin internalization, retrograde trafficking to the endoplasmic reticulum, and ultimately, the activation of adenylyl cyclase, leading to the massive fluid and electrolyte secretion characteristic of these diseases. A thorough understanding of the CT/LT-GM1 interaction is therefore fundamental for the development of effective antitoxin therapies and vaccines.

The Molecular Interaction: Toxin B-Subunits and GM1

The binding of CT and LT to GM1 is a highly specific and high-affinity interaction. The B-subunit pentamer of both toxins forms a ring-like structure with a central pore, and each of the five B-subunits possesses a binding site for a GM1 molecule. The interaction is primarily with the terminal galactose and sialic acid residues of the GM1 oligosaccharide. While GM1 is considered the primary and most potent receptor, studies have shown that LT-I can also bind to other glycoproteins and asialo-GM1, albeit with lower affinity.

Quantitative Binding Affinities

The affinity of CT and LT for GM1 has been quantified using various biophysical techniques, most notably Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assays (ELISA). The dissociation constant (Kd) for the CT-GM1 interaction is in the picomolar to nanomolar range, highlighting the strength of this binding.

| Toxin | Ligand | Method | Dissociation Constant (Kd) | IC50 | Reference(s) |

| Cholera Toxin (CT) | GM1 | Surface Plasmon Resonance (SPR) | 4.61 x 10⁻¹² M | - | |

| Cholera Toxin (CT) | GM1 | Whole-cell assays | 4.6 x 10⁻¹⁰ M | - | |

| Cholera Toxin (CT) | GM1 | Calorimetry | 5.0 x 10⁻⁸ M | - | |

| Cholera Toxin (CT) | GM1 oligosaccharide | SPR | K_d = 57.7 ± 0.3 nM | - | |

| E. coli Heat-Labile Enterotoxin (LT) | GM1 | ELISA | - | 0.72 ± 0.04 mM (for m-nitrophenyl alpha-galactoside, a GM1 analog) | |

| E. coli Heat-Labile Enterotoxin (LT) | Galactose | ELISA | - | IC50 of galactose is 100-fold higher than m-nitrophenyl alpha-galactoside |

Intracellular Signaling and Toxin Trafficking

Upon binding to GM1 on the cell surface, the toxin-receptor complex is internalized via endocytosis and undergoes retrograde transport through the trans-Golgi network (TGN) to the endoplasmic reticulum (ER). This trafficking is a crucial step for the toxin to reach its site of action.

Once in the ER, the A subunit is proteolytically cleaved into the A1 and A2 fragments, which remain linked by a disulfide bond. The A1 fragment is then translocated into the cytosol. In the cytosol, the A1 fragment refolds and catalyzes the ADP-ribosylation of the α-subunit of the stimulatory G protein (Gsα). This modification constitutively activates Gsα, leading to the persistent activation of adenylyl cyclase. The resulting overproduction of cyclic AMP (cAMP) activates protein kinase A (PKA), which in turn phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and other ion channels, leading to a massive efflux of chloride ions and water into the intestinal lumen.

Caption: Signaling pathway of CT and LT.

Caption: Retrograde transport of CT and LT.

Experimental Protocols

GM1-ELISA for Toxin Binding

This enzyme-linked immunosorbent assay is a standard method for quantifying the binding of CT or LT to GM1.

Materials:

-

96-well microtiter plates

-

GM1 ganglioside from bovine brain

-

Cholera Toxin or E. coli Heat-Labile Enterotoxin

-

Bovine Serum Albumin (BSA)

-

Primary antibody (e.g., rabbit anti-CTB or anti-LTB)

-

Secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG)

-

TMB (3,3',5,5'-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Phosphate-buffered saline (PBS)

-

PBS with 0.05% Tween 20 (PBST)

Procedure:

-

Coating: Dissolve GM1 in methanol and add to the wells of a 96-well plate (e.g., 100 ng in 100 µL per well). Allow the methanol to evaporate overnight at room temperature, leaving the GM1 adsorbed to the plastic.

-

Blocking: Wash the plate three times with PBST. Block non-specific binding sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.

-

Toxin Incubation: Wash the plate three times with PBST. Add serial dilutions of the toxin (CT or LT) in PBS to the wells and incubate for 1.5-2 hours at 37°C.

-

Primary Antibody Incubation: Wash the plate three times with PBST. Add the primary antibody diluted in PBS with 0.1% BSA to each well and incubate for 1 hour at 37°C.

-

Secondary Antibody Incubation: Wash the plate three times with PBST. Add the HRP-conjugated secondary antibody diluted in PBS with 0.1% BSA to each well and incubate for 1 hour at 37°C.

-

Detection: Wash the plate five times with PBST. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding 50 µL of stop solution to each well.

-

Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Caption: Workflow for GM1-ELISA.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique to measure the real-time binding kinetics between the toxins and GM1.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

GM1 ganglioside

-

Cholera Toxin or E. coli Heat-Labile Enterotoxin

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

-

Amine coupling kit (EDC, NHS, ethanolamine) for some applications, or lipid capturing kit for liposome-based assays.

Procedure:

-

Surface Preparation: Immobilize GM1 onto the sensor chip surface. This can be achieved by incorporating GM1 into liposomes which are then captured on a lipid-friendly surface, or by direct chemical coupling if a derivatized GM1 is used.

-

Equilibration: Equilibrate the sensor surface with running buffer until a stable baseline is achieved.

-

Analyte Injection: Inject a series of concentrations of the toxin (analyte) over the sensor surface at a constant flow rate. This is the association phase.

-

Dissociation: After the injection, flow running buffer over the surface to monitor the dissociation of the toxin from the immobilized GM1. This is the dissociation phase.

-

Regeneration: Inject the regeneration solution to remove any remaining bound toxin and prepare the surface for the next cycle.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

In Vitro Cell-Based Assay for Toxin Activity (cAMP Accumulation)

This assay measures the biological activity of the toxins by quantifying the increase in intracellular cAMP levels in cultured cells.

Materials:

-

Mammalian cell line (e.g., CHO, T84, or Vero cells)

-

Cell culture medium and supplements

-

Cholera Toxin or E. coli Heat-Labile Enterotoxin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based)

-

Lysis buffer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and grow to confluency.

-

Toxin Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor for a short period (e.g., 30 minutes) to prevent cAMP degradation. Then, treat the cells with various concentrations of the toxin for a defined period (e.g., 2-4 hours) at 37°C.

-

Cell Lysis: Remove the medium and lyse the cells with the provided lysis buffer from the cAMP assay kit.

-

cAMP Quantification: Quantify the amount of cAMP in the cell lysates using a competitive ELISA or a fluorescence-based assay according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the toxin concentration to determine the dose-response curve and calculate the EC50 value (the concentration of toxin that elicits a half-maximal response).

Conclusion and Future Directions

The interaction between this compound and the enterotoxins of V. cholerae and E. coli is a well-characterized and critical event in the pathogenesis of the diseases they cause. The high affinity and specificity of this interaction make it an attractive target for the development of novel therapeutics. Strategies aimed at blocking the toxin-GM1 binding, such as small molecule inhibitors, receptor decoys, and monoclonal antibodies, hold significant promise. Furthermore, a detailed understanding of the downstream signaling and trafficking pathways continues to reveal new potential targets for intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our efforts in combating these devastating diarrheal diseases. Future research should continue to explore the nuances of toxin-receptor interactions, including the role of alternative receptors and the influence of the membrane environment, to develop more effective and targeted therapies.

The Function of Ganglioside GM1 in Central Nervous System Development: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ganglioside GM1, a sialic acid-containing glycosphingolipid, is a fundamental component of the neuronal plasma membrane in the vertebrate central nervous system (CNS).[1][2] Its expression and distribution are tightly regulated throughout neurodevelopment, suggesting a pivotal role in a multitude of cellular processes.[1][2][3][4] This technical guide provides an in-depth examination of GM1's functions in CNS development, including neuritogenesis, synaptogenesis, myelination, and neuroprotection. We will explore the molecular mechanisms and signaling pathways modulated by GM1, present quantitative data from key studies, detail relevant experimental methodologies, and discuss the therapeutic potential of GM1 in neurological disorders.

Introduction to this compound

This compound is a glycosphingolipid consisting of a ceramide lipid tail, which anchors it to the outer leaflet of the plasma membrane, and a pentasaccharide headgroup containing a single sialic acid (N-acetylneuraminic acid) residue.[1] GM1 is particularly abundant in the adult CNS, constituting 10-20% of the total ganglioside content.[5] Its concentration and composition change dramatically during brain development.[4][6] In the early embryonic brain, simpler gangliosides like GM3 and GD3 predominate. As development progresses, their expression is downregulated while more complex forms, including GM1 and GD1a, are upregulated, coinciding with major developmental milestones like axonal outgrowth, synaptogenesis, and myelination.[4][6]

This dynamic expression pattern underscores GM1's integral role in neuronal differentiation, migration, and the formation of neural circuits.[1][5] GM1 tends to cluster in lipid rafts—specialized membrane microdomains—along with various receptors and signaling molecules, positioning it as a key modulator of cell signaling.[1]

Role of GM1 in Neuronal Differentiation and Neuritogenesis

GM1 is a critical promoter of neuritogenesis—the process of neurite sprouting and outgrowth from the neuronal cell body.[1][3] Exogenous administration of GM1 has been shown to enhance neurite outgrowth in various neuronal cell types, including neuroblastoma cells and primary central neurons.[1]

Key Functions in Neuritogenesis:

-

Potentiation of Neurotrophic Factor Signaling: GM1 does not act in isolation but rather potentiates the effects of neurotrophic factors, most notably Nerve Growth Factor (NGF).[1] It directly associates with the high-affinity NGF receptor, Tropomyosin receptor kinase A (TrkA), enhancing NGF-induced receptor autophosphorylation and subsequent downstream signaling cascades required for neuronal differentiation.[1][7][8]

-

Modulation of Calcium Homeostasis: GM1 influences intracellular calcium (Ca2+) flux, an essential signaling mechanism for axon outgrowth.[9][10] By interacting with Ca2+ channels and pumps, GM1 helps regulate the local Ca2+ gradients necessary for growth cone guidance and neurite extension.[11][12]

-

Interaction with other Growth Factor Receptors: Beyond TrkA, GM1 is also involved in modulating other signaling systems, such as the Glial cell-derived neurotrophic factor (GDNF) receptor complex, further contributing to its neurotrophic effects.[8][13]

Quantitative Data on GM1-Induced Neuritogenesis

The following table summarizes quantitative findings from studies investigating the effect of GM1 on neuronal morphology and growth.

| Experimental Model | GM1 Treatment | Observed Effect | Quantitative Finding | Reference |

| PC12 Cells | Low-dose NGF + GM1 | Neurite Outgrowth | >3-fold increase in NGF-induced Trk autophosphorylation compared to NGF alone. | [7] |

| Neural Stem Cells (NSCs) | 25, 100, 200 ng/mL GM1 | NSC Proliferation | Significant increase in cell counts and MTT values at days 4, 7, and 10. | [14] |

| Mouse Model of TBI | 2 mg/kg GM1 (IP) | Axonal Regeneration | Prevented the reduction of phosphorylated neurofilament-H (pNF-H) in the cortex and hippocampus. | [15] |

| Mouse Model of TBI | 2 mg/kg GM1 (IP) | Growth Cone Integrity | Inhibited the blast-induced shrinking and collapse of F-actin-labeled growth cones. | [15][16] |

Role of GM1 in Synaptogenesis and Myelination

Following initial neurite outgrowth, GM1 continues to play a crucial role in the formation and stabilization of synapses (synaptogenesis) and the ensheathment of axons by myelin.

-

Synaptogenesis: GM1 is considered a marker for synaptogenesis.[1] It is enriched at synaptic terminals and is involved in modulating synaptic plasticity, including neurotransmitter release.[1][12] Exogenous GM1 can enhance neurotransmitter release by increasing depolarization-induced Ca2+ influx into synaptosomes.[6]

-

Myelination: GM1 is a major ganglioside of myelin and is found on oligodendrocytes, the myelin-producing cells of the CNS.[1][17] Its presence is considered a marker for myelination, and a reduction in GM1 concentration is associated with abnormal myelin formation.[1][10]

Neuroprotective Functions of GM1

GM1 exhibits significant neuroprotective properties across a range of CNS injury models and neurodegenerative conditions.[1][2][18] Its protective mechanisms are multifaceted, involving the attenuation of excitotoxicity, reduction of oxidative stress, and inhibition of apoptotic pathways.[8][18]

Mechanisms of Neuroprotection:

-

Anti-Excitotoxicity: GM1 can reduce neuronal damage caused by excessive stimulation of excitatory amino acid receptors, a common pathway in ischemic injury.[18]

-

Potentiation of Trophic Support: The ability of GM1 to enhance signaling through neurotrophin receptors like TrkA contributes to neuronal survival and prevents apoptotic cell death.[19][20]

-

Membrane Stabilization: By integrating into the neuronal membrane, exogenous GM1 can help restore membrane integrity and function following injury.[21]

-

Inhibition of Protein Aggregation: GM1 has been shown to interact with proteins like α-synuclein, preventing their pathogenic aggregation, which is a hallmark of diseases like Parkinson's disease.[11][22]

Quantitative Data on Neuroprotection

| Injury/Disease Model | GM1 Treatment | Observed Effect | Quantitative Finding | Reference |

| Blast TBI (Mouse) | GM1 administration | Neuronal Survival | Prevented significant reduction in NeuN-positive cells in the cortex 30 days post-injury. | [15][20] |

| Blast TBI (Mouse) | GM1 administration | pNF-H Expression (Cortex) | Control: 74.8 ± 5.13; Blast: 44.75 ± 2.59; Blast + GM1: 97.5 ± 8.6. | [16] |

| Blast TBI (Mouse) | GM1 administration | pNF-H Expression (Hippocampus) | Control: 81.61 ± 6.6; Blast: 47.62 ± 4.01; Blast + GM1: 101.24 ± 10.95. | [16] |

Molecular Mechanisms: GM1 Signaling Pathways

GM1 exerts its diverse functions by modulating key intracellular signaling cascades, primarily through its interaction with receptor tyrosine kinases located in lipid rafts.

GM1 and Neurotrophin Receptor Signaling (TrkA)

The interaction between GM1 and the TrkA receptor is one of the most well-characterized mechanisms for its neurotrophic effects.[13][23] GM1 is not a direct ligand for TrkA but acts as a crucial modulator. It is believed that GM1 co-localizes with TrkA in lipid rafts, stabilizing the receptor in a conformation that is more responsive to its ligand, NGF.[7][13] This potentiation leads to enhanced receptor dimerization, autophosphorylation, and activation of downstream pathways like the Ras/MAPK and PI3K/Akt cascades, which are essential for neuronal survival and differentiation.[13] Some evidence suggests the oligosaccharide portion of GM1 is directly responsible for this interaction.[24]

Caption: GM1 co-localizes with TrkA in lipid rafts, potentiating NGF-induced signaling.

GM1 and Fibroblast Growth Factor (FGF) Receptor Signaling

While less characterized than the TrkA interaction, GM1 is also implicated in modulating the activity of Fibroblast Growth Factor Receptors (FGFRs). FGFR signaling is crucial for a wide range of developmental processes, including cell proliferation and differentiation.[25][26] GM1's role may involve stabilizing FGFRs within the membrane, facilitating ligand binding and receptor activation, thereby influencing the cellular response to FGFs.

Caption: GM1 may modulate FGFR activity, influencing developmental cell processes.

Experimental Protocols and Methodologies

Investigating the function of GM1 requires a combination of cellular, biochemical, and in vivo techniques. Below are generalized methodologies for key experiments cited in this guide.

In Vitro Neuritogenesis Assay

This protocol is used to assess the effect of exogenous GM1 on neurite outgrowth in a neuronal cell line (e.g., PC12 or Neuro2a).

Caption: Generalized workflow for assessing GM1's effect on neurite outgrowth in vitro.

Detailed Steps:

-

Cell Seeding: Plate PC12 or other suitable neuronal cells onto culture dishes pre-coated with an adhesive substrate like poly-L-lysine or collagen.

-

Treatment: Once cells are adherent, replace the medium with a low-serum medium containing the desired concentration of GM1. Often, a sub-optimal dose of a neurotrophic factor like NGF is included to assess the potentiating effect of GM1.[7]

-

Incubation: Culture the cells for a period of 24 to 72 hours.

-

Immunocytochemistry: Fix the cells with 4% paraformaldehyde. Permeabilize the cell membranes and incubate with a primary antibody against a neuronal marker (e.g., anti-β-III tubulin) followed by a fluorescently-labeled secondary antibody.

-

Microscopy: Capture images using a fluorescence microscope.

-

Quantification: Use image analysis software to measure the length of the longest neurite per cell and the percentage of cells bearing neurites longer than two cell-body diameters.

In Vivo CNS Injury Model

This protocol outlines a general approach to evaluate the neuroprotective effects of GM1 in an animal model of traumatic brain injury (TBI).

Caption: Workflow for evaluating GM1's neuroprotective effects in a TBI mouse model.

Detailed Steps:

-

Injury Induction: Anesthetize adult mice and induce a TBI using a standardized method like a weight-drop device to ensure consistent injury severity.[15]

-

GM1 Administration: Shortly after injury (e.g., within 2 hours), administer a single intraperitoneal (IP) injection of GM1 or a saline vehicle for the control group.[15]

-

Behavioral Assessment: At predefined time points post-injury (e.g., 7 and 30 days), assess cognitive functions such as spatial and visual memory using tests like the Y-maze and Novel Object Recognition test.[15]

-

Immunohistochemistry: Section the brain tissue and perform immunohistochemical staining for markers of neuronal survival (e.g., NeuN) and axonal integrity (e.g., phosphorylated neurofilament-H).[16][20]

-

Analysis: Quantify the number of surviving neurons and the intensity of axonal staining in specific brain regions (e.g., cortex, hippocampus) and correlate these findings with the behavioral outcomes.

Conclusion and Therapeutic Implications

This compound is an indispensable molecule for the proper development and function of the central nervous system. Its roles extend from guiding the initial outgrowth of neurites and the formation of synapses to ensuring the long-term health and survival of neurons. By modulating critical signaling pathways, particularly those governed by neurotrophic factors, GM1 acts as a master regulator of neuronal plasticity and resilience.

The profound neurotrophic and neuroprotective properties of GM1 have made it a compelling candidate for therapeutic intervention in a variety of neurological conditions.[27] Clinical studies have explored its use in stroke and Parkinson's disease, and preclinical data strongly support its potential in treating traumatic brain and spinal cord injuries.[18][19][21] Future research and drug development efforts may focus on developing GM1 analogues with improved bioavailability or targeted delivery systems to maximize its therapeutic efficacy in the CNS.

References

- 1. This compound and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional roles of gangliosides in neurodevelopment--An overview of recent advances - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gangliosides in nervous system development, regeneration, and pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound binds to the Trk protein and regulates receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Endogenous GM1 ganglioside of the plasma membrane promotes neuritogenesis by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound and neural growth factor on neural stem cell proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Gangliosides in the Brain: Physiology, Pathophysiology and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hypoxic-ischemic damage and the neuroprotective effects of GM1 ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Gangliosides: Treatment Avenues in Neurodegenerative Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Neuroprotective effects of monosialotetrahexosylganglioside - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Regulation of signal transduction by gangliosides in lipid rafts: focus on GM3-IR and GM1-TrkA interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Role of the GM1 ganglioside oligosaccharide portion in the TrkA-dependent neurite sprouting in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Essential growth factor receptors for fibroblast homeostasis and activation: Fibroblast Growth Factor Receptor (FGFR), Platelet Derived Growth Factor Receptor (PDGFR), and Transforming Growth Factor β Receptor (TGFβR) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. GM1 Ganglioside: Past Studies and Future Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Degradation Pathways of Ganglioside GM1 in Neurons

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core metabolic pathways governing the lifecycle of Ganglioside GM1 (GM1) in neurons. GM1 is a critical sialic acid-containing glycosphingolipid abundant in the neuronal cell membrane, where it plays a pivotal role in signal transduction, neuroprotection, and neuronal differentiation.[1][2][3] Understanding the intricate balance of its synthesis and breakdown is fundamental for research into neurodegenerative diseases and the development of novel therapeutic strategies.

Biosynthesis of this compound

The synthesis of GM1 is a stepwise enzymatic process that occurs primarily within the endomembrane system of the neuron, specifically the endoplasmic reticulum (ER) and the Golgi apparatus.[4][5] The pathway involves the sequential addition of monosaccharides to a ceramide backbone, catalyzed by a series of specific glycosyltransferases.

The biosynthetic journey to GM1 begins with the formation of lactosylceramide (B164483) (LacCer), a precursor for most gangliosides. The key enzymatic steps to produce GM1 from LacCer are as follows:

-

Formation of GM3: Lactosylceramide is converted to GM3 through the action of GM3 synthase (ST3GAL5), which adds a sialic acid residue.

-

Formation of GM2: GM3 is then acted upon by GM2/GD2 synthase (B4GALNT1), an N-acetylgalactosaminyltransferase, to form GM2. This is a crucial branching point in ganglioside synthesis.[6]

-

Formation of GM1: Finally, GM1 synthase (B3GALT4), a galactosyltransferase, adds a galactose residue to GM2, completing the synthesis of GM1.[6]

Following its synthesis in the Golgi apparatus, GM1 is transported to the plasma membrane via vesicular transport, where it integrates into lipid rafts and participates in various cellular functions.[7]

References

- 1. mdpi.com [mdpi.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Impact of Ganglioside GM1 Deficiency in Neurodegenerative Diseases: A Technical Guide

Abstract: Ganglioside GM1, a sialic acid-containing glycosphingolipid, is a critical component of neuronal membranes in the central nervous system. It plays a plethora of roles, from modulating signal transduction and neurotrophic factor activity to maintaining membrane integrity and influencing protein aggregation.[1][2][3] Consequently, a deficiency in GM1, whether genetic or acquired, has profound implications for neuronal health and is increasingly recognized as a key factor in the pathogenesis of several neurodegenerative diseases. This technical guide provides an in-depth examination of the impact of GM1 deficiency, beginning with the archetypal genetic disorder, GM1 gangliosidosis, and extending to its role in complex protein-misfolding diseases such as Parkinson's, Huntington's, and Alzheimer's. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the core signaling pathways and pathological cascades for researchers, scientists, and drug development professionals.

Introduction to this compound

Structure and Biosynthesis

This compound is an amphiphilic molecule consisting of a hydrophobic ceramide tail embedded in the lipid bilayer and a complex hydrophilic oligosaccharide head group exposed to the extracellular space.[4] The biosynthesis of GM1 occurs in the endoplasmic reticulum and Golgi apparatus, where sugar residues are sequentially added to a ceramide base.[3] The ganglioside GM3 serves as a common precursor for the synthesis of more complex gangliosides, with GM1 being the direct precursor for GD1a, another abundant ganglioside that can also serve as a reservoir for GM1 production.[1][3]

Physiological Roles in the Central Nervous System

GM1 is indispensable for a range of neuronal functions.[1] It is highly concentrated in lipid rafts, specialized membrane microdomains that serve as platforms for signal transduction.[1][5] GM1 modulates the activity of numerous receptors and ion channels, including neurotrophin tyrosine kinase (Trk) receptors, which are vital for neuronal survival, differentiation, and plasticity.[1][6] By interacting with Trk receptors, GM1 facilitates their dimerization and autophosphorylation in response to neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][3][6] This modulation is critical for activating downstream pro-survival signaling cascades such as the Ras/MAPK and PI3K/Akt pathways.[6] Furthermore, GM1 plays neuroprotective roles by inhibiting inflammation, excitotoxicity, and oxidative stress, and by regulating calcium homeostasis.[1]

GM1 Gangliosidosis: The Archetype of GM1 Deficiency

Pathophysiology

GM1 gangliosidosis is a rare, autosomal recessive lysosomal storage disorder caused by mutations in the GLB1 gene.[7][8][9][10] This gene encodes the enzyme acid β-galactosidase (β-gal), which is responsible for the catabolism of GM1 ganglioside within the lysosome.[9][11] A deficiency in β-gal activity leads to the massive accumulation of GM1 and its precursor, GA1, primarily within the lysosomes of neurons in the brain and spinal cord.[7][11] This progressive storage results in lysosomal swelling, widespread cellular dysfunction, and ultimately, severe neurodegeneration.[7][9][11] The disease is classified into three main types based on the age of onset and severity: infantile (Type 1), late infantile/juvenile (Type 2), and adult (Type 3).[8][12]

The Role of GM1 Deficiency in Protein-Misfolding Neurodegenerative Diseases

While GM1 gangliosidosis results from a near-complete loss of catabolic enzyme function, subtle reductions in GM1 levels or impaired synthesis are now implicated in more common, late-onset neurodegenerative disorders.

Parkinson's Disease (PD)

A growing body of evidence suggests that a systemic deficiency of GM1 is a significant risk factor for PD.[13][14] Reductions in GM1 and its precursor GD1a are observed in the substantia nigra and other tissues of PD patients.[14][15] This deficiency is believed to contribute to PD pathology through two primary mechanisms.

-

Interaction with α-Synuclein: GM1 specifically binds to α-synuclein, the primary component of Lewy bodies, inducing an α-helical structure and inhibiting its aggregation into toxic fibrils.[16][17] In a state of GM1 deficiency, this stabilizing interaction is lost, promoting the accumulation and aggregation of α-synuclein.[5][18]

-

Impaired Neurotrophic Signaling: GM1 is an essential component of the receptor complex for Glial cell line-Derived Neurotrophic Factor (GDNF), a potent survival factor for dopaminergic neurons.[1][14] Reduced GM1 levels impair GDNF signaling, rendering these neurons more vulnerable to degeneration.[1][6]

| Disease Model/Source | Parameter Measured | Observation | Reference |

| Substantia nigra of PD patients | Gene Expression (in situ hybridization) | Significant reduction of B3GALT4 (GM1 synthase) and ST3GAL2 (GD1a synthase) in neuromelanin-containing cells | [14] |

| B4galnt1-null mice (GM1 deficient) | Neuropathology | PD-like symptoms: striatal dopamine (B1211576) depletion, loss of dopaminergic neurons, α-synuclein aggregation | [13][15] |

| NG108-15 & SH-SY5Y cells | α-Synuclein Aggregation | Reduction of GM1 expression (via PPMP inhibitor) led to a significant increase in aggregated α-synuclein | [18] |

Huntington's Disease (HD)

HD is caused by a polyglutamine expansion in the huntingtin protein (Htt), leading to a toxic gain-of-function.[19] Studies have revealed that the synthesis of GM1 is significantly reduced in cellular and animal models of HD, as well as in fibroblasts from HD patients.[19][20][21] This deficit contributes to the heightened susceptibility of HD neurons to stress and apoptosis.[20][21]

Conversely, the administration of exogenous GM1 has demonstrated potent neuroprotective effects. GM1 treatment restores ganglioside levels and promotes cell survival by activating the pro-survival AKT signaling pathway.[19][21] Activated AKT then phosphorylates mutant huntingtin (mHtt) at critical serine residues (S13 and S16), a post-translational modification known to decrease mHtt's toxicity and cleavage.[2][22] In animal models, intraventricular infusion of GM1 restores normal motor function and ameliorates neuropathology.[2][23][24]

| Disease Model/Source | Parameter Measured | Observation | Reference |

| Fibroblasts from HD patients | Plasma Membrane GM1 (FACS) | Significant reduction in GM1 levels compared to controls | [20] |

| YAC128 HD Mouse Model (Striatum/Cortex) | Gene Expression (Real-time PCR) | Downregulation of B3galt4 (GM1/GD1b/GT1c synthase) expression compared to wild-type | [20][21] |

| YAC128 HD Mouse Model | Motor Function (Rotarod) | Intraventricular GM1 infusion restored normal motor function in symptomatic mice | [2][24] |

| Q140 HD Mouse Model | Mutant Huntingtin Levels | GM1 administration resulted in decreased levels of mutant huntingtin protein in the striatum | [23] |

Alzheimer's Disease (AD)

The relationship between GM1 and AD pathology is complex. GM1 is known to accumulate in the core of amyloid plaques.[25] Some in vitro studies suggest that GM1-rich membrane domains can act as a catalytic surface, binding to amyloid-β (Aβ) peptides and seeding their conformational change from a random coil to a β-sheet-rich structure, which is a critical step in fibril formation.[26][27][28] However, other studies propose that GM1 can also have an inhibitory effect on Aβ oligomerization, suggesting its role may be dependent on its local concentration and organization within the membrane.[29] The age-related decline in brain GM1 content could potentially reduce a protective barrier against Aβ toxicity, contributing to disease onset.[1][26]

Key Experimental Protocols

Quantification of Cell Surface GM1 via Flow Cytometry

This method allows for the quantitative analysis of GM1 levels on the plasma membrane of living cells.

-

Cell Preparation: Harvest cultured cells (e.g., patient-derived fibroblasts, neuronal cell lines) and wash with a suitable buffer (e.g., PBS with 1% BSA).

-

Labeling: Incubate the cells with a fluorescently-conjugated Cholera Toxin Subunit B (CT-B), such as Alexa Fluor 488-CT-B, which specifically binds to the pentasaccharide headgroup of GM1.[20] Perform incubation on ice to prevent membrane internalization.

-

Washing: Wash the cells multiple times with cold buffer to remove unbound CT-B.

-

Analysis: Resuspend cells in buffer and analyze using a flow cytometer. The mean fluorescence intensity (MFI) directly correlates with the amount of cell surface GM1.[20] Include unstained and isotype controls for proper gating and background subtraction.

In Vitro Protein Aggregation Assay with GM1-containing Vesicles

This assay assesses the direct impact of GM1 on the aggregation kinetics of amyloidogenic proteins like α-synuclein or Aβ.

-

Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) composed of a base phospholipid (e.g., POPC) with or without a specific molar percentage of GM1 (e.g., 5-10 mol%).[16] This is typically done by lipid film hydration followed by sonication or extrusion.

-

Aggregation Reaction: Incubate purified recombinant monomeric protein (e.g., α-synuclein) at a defined concentration with the prepared SUVs in a suitable buffer.

-

Monitoring Aggregation: Monitor the formation of amyloid fibrils over time using a fluorescent dye like Thioflavin T (ThT), which exhibits enhanced fluorescence upon binding to β-sheet structures. Measure fluorescence intensity at regular intervals using a plate reader.

-

Structural Analysis (Optional): At specific time points, aliquots can be taken for structural analysis using techniques like Circular Dichroism (CD) spectroscopy to observe secondary structure changes (e.g., random coil to β-sheet transition) or Atomic Force Microscopy (AFM) to visualize the morphology of aggregates.[5][28][30]

In Vivo Assessment of GM1 Therapeutic Efficacy in Mouse Models

This protocol outlines the general steps for testing the therapeutic potential of GM1 in transgenic mouse models of neurodegenerative diseases (e.g., YAC128 for HD).

-

Animal Model: Use a well-characterized transgenic mouse model that recapitulates key features of the human disease, along with wild-type littermates as controls.[31]

-

Surgical Procedure: Implant an osmotic minipump connected to a cannula for chronic intracerebroventricular (ICV) infusion.[2][31] This method bypasses the blood-brain barrier and ensures direct, continuous delivery to the CNS.

-

Treatment: Infuse either GM1 ganglioside dissolved in artificial cerebrospinal fluid (aCSF) or aCSF alone (vehicle control) for a predetermined period (e.g., several weeks or months).[2]

-

Behavioral Analysis: Perform a battery of behavioral tests at baseline and throughout the treatment period to assess motor function (e.g., rotarod, gait analysis), cognitive deficits (e.g., Morris water maze), and psychiatric-like symptoms (e.g., open field test).[2][23]

-

Post-mortem Analysis: At the end of the study, sacrifice the animals and collect brain tissue for biochemical and histological analysis. This can include quantifying levels of the mutant protein, assessing neuronal loss, measuring neurotransmitter levels, and analyzing the phosphorylation status of key signaling proteins.[2][23]

Therapeutic Implications and Future Directions

The profound neuroprotective effects observed upon GM1 administration in preclinical models of Parkinson's and Huntington's disease highlight its therapeutic potential.[2][23] GM1 replacement therapy aims to restore the deficient levels of this critical ganglioside, thereby reactivating endogenous neuroprotective pathways and mitigating protein toxicity. Clinical trials have explored this avenue, although challenges related to delivery across the blood-brain barrier and optimal dosing remain.[4]

Future research is directed towards developing GM1 analogs with improved pharmacokinetic properties or small molecule approaches that can upregulate the endogenous synthesis of GM1 in the brain. Understanding the precise epigenetic and transcriptional regulation of ganglioside biosynthetic enzymes in disease states may unveil novel targets for intervention.[20] For GM1 gangliosidosis, therapeutic strategies are focused on enzyme replacement therapy, substrate reduction therapy, and gene therapy aimed at restoring functional β-galactosidase.[11] The convergent evidence underscores that modulating GM1 levels is a promising, disease-modifying strategy for a range of devastating neurodegenerative disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound induces phosphorylation of mutant huntingtin and restores normal motor behavior in Huntington disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of monosialotetrahexosylganglioside - PMC [pmc.ncbi.nlm.nih.gov]

- 5. air.unimi.it [air.unimi.it]

- 6. The relationship between depletion of brain GM1 ganglioside and Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. GM1 Gangliosidosis - Alex - The Leukodystrophy Charity [alextlc.org]

- 9. childrenshospital.org [childrenshospital.org]

- 10. GM1 gangliosidoses - Wikipedia [en.wikipedia.org]

- 11. GM1 Gangliosidosis: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medlink.com [medlink.com]

- 13. The Key Role of GM1 Ganglioside in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-nb.info [d-nb.info]

- 15. researchgate.net [researchgate.net]

- 16. GM1 specifically interacts with alpha-synuclein and inhibits fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Alpha-Synuclein and GM1 Ganglioside Co-Localize in Neuronal Cytosol Leading to Inverse Interaction-Relevance to Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impaired ganglioside metabolism in Huntington's disease and neuroprotective role of GM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Impaired Ganglioside Metabolism in Huntington's Disease and Neuroprotective Role of GM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The cytoprotective role of GM1 ganglioside in Huntington disease cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Disease‐modifying effects of this compound in Huntington's disease models | EMBO Molecular Medicine [link.springer.com]

- 24. This compound induces phosphorylation of mutant huntingtin and restores normal motor behavior in Huntington disease mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. researchgate.net [researchgate.net]

- 27. The Double-Layered Structure of Amyloid-β Assemblage on GM1-Containing Membranes Catalytically Promotes Fibrillization - PMC [pmc.ncbi.nlm.nih.gov]

- 28. The interaction between Alzheimer amyloid beta(1-40) peptide and this compound-containing membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Impact of GM1 on Membrane-Mediated Aggregation/Oligomerization of β-Amyloid: Unifying View - PMC [pmc.ncbi.nlm.nih.gov]

- 30. GM1 Ganglioside role in the interaction of Alpha-synuclein with lipid membranes: Morphology and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. pnas.org [pnas.org]

Ganglioside GM1 and Amyloid-Beta Interaction in Alzheimer's Disease: A Technical Guide for Researchers

Abstract

The interaction between the monosialoganglioside GM1 and the amyloid-beta (Aβ) peptide is a critical, yet complex, aspect of Alzheimer's disease (AD) pathogenesis. Found enriched in neuronal membrane lipid rafts, GM1 has been identified as a key factor in initiating Aβ aggregation, acting as an endogenous seed for the formation of toxic oligomers and fibrils.[1][2][3] This process involves a distinct conformational change in the Aβ peptide upon binding to GM1 clusters.[4] However, the role of GM1 is not monolithic; evidence also suggests a neuroprotective function, where dispersed GM1 may sequester Aβ monomers, thereby inhibiting aggregation.[5][6] This technical guide provides an in-depth examination of the GM1-Aβ interaction, synthesizing quantitative data, detailing key experimental methodologies, and visualizing the core molecular pathways to support researchers and drug development professionals in this field.

The Molecular Interaction: Seeding and Conformational Changes

The prevailing hypothesis posits that Aβ aggregation in AD is not a spontaneous event in solution but is heterogeneously seeded on cell membranes.[3] this compound, particularly when organized into clusters within cholesterol-rich lipid rafts, serves as a primary nucleation site.[1][3] The process begins with the binding of soluble, monomeric Aβ to the oligosaccharide headgroup of GM1.[1] This interaction is significantly enhanced by the presence of cholesterol, which facilitates the formation of GM1 clusters and may tune the conformation of GM1 for optimal Aβ recognition.[1][7]

Upon binding, Aβ undergoes a profound conformational transition. Initially adopting a random coil or α-helical structure, it refolds into a β-sheet-rich conformation.[1][4] This GM1-bound Aβ (termed GAβ) acts as a "seed," rapidly recruiting further Aβ monomers from the aqueous phase to accelerate the formation of neurotoxic oligomers and mature amyloid fibrils.[3][8][9] The specific ratio of Aβ to GM1 in the membrane is a critical determinant of the resulting Aβ conformation and its propensity to aggregate.[9][10]

Quantitative Analysis of the GM1-Aβ Interaction

The biophysical parameters of the GM1-Aβ interaction have been quantified through various in vitro studies. These data are crucial for understanding the stoichiometry and kinetics that govern amyloid formation.

Table 1: Aβ Conformational States Dependent on Aβ:GM1 Molar Ratio Data derived from studies on raft-like lipid bilayers.

| Aβ:GM1 Molar Ratio | Predominant Aβ Conformation/State | Aggregation Propensity | Reference |

| < ~0.013 | α-Helix | No aggregation | [9][10] |

| ~0.013 - ~0.044 | Coexistence of α-helix and stable β-sheet (~15-mer) | Stable oligomers, no fibril formation | [9][10] |

| > ~0.044 | Seed-prone β-sheet structure | Rapid fibril formation | [9][10] |

Table 2: Kinetic Parameters of Aβ Aggregation in the Presence of GM1 Aggregation monitored by Thioflavin T (ThT) fluorescence.

| Aβ Variant & Concentration | GM1 Condition | Effect on Lag Phase (Tlag) | Apparent Rate Constant (kapp) | Reference |

| 10 µM Aβ40 | Control (no GM1) | ~8.8 hours | 0.019 /h | [11] |

| 10 µM Aβ40 | + 1 µM GM1 (non-micellar) | Reduced by 4.8 hours | 0.013 /h | [11] |

| 10 µM Aβ40 | + 2.5 µM GM1 (non-micellar) | Significantly reduced | 0.011 /h | [11] |

| 3 µM Aβ40 | + GM1 micelles (>40:1 lipid:protein ratio) | Delayed/Retarded | Not specified | [12] |

| 3 µM Aβ42 | + GM1 micelles | Accelerated | Not specified | [12][13] |

Table 3: Binding Affinity and Cytotoxicity

| Interaction Parameter | Value / Observation | Experimental Context | Reference |

| Binding Affinity (Ka) | ~106 M-1 | Aβ binding to ganglioside clusters at 37°C | [14] |

| Cytotoxicity | GM1-induced Aβ40 protofibrils reduce viability | Human neuroblastoma cells (SH-SY5Y) | [11] |

| Cytotoxicity | Fibrils formed on GM1-containing membranes are more toxic than those formed in aqueous solution | Human neuroblastoma cells (SH-SY5Y) | [15][16] |

Pathophysiological Pathways and Consequences

The interaction between GM1 and Aβ initiates a cascade of events leading to neuronal dysfunction and death. This process is multifaceted, involving both the catalytic aggregation of Aβ and the subsequent toxic effects of the resulting oligomers and fibrils on neuronal membranes.

GM1-Mediated Aβ Aggregation Pathway

The formation of the GAβ seed is the rate-limiting step that GM1 accelerates. This seed then templates the rapid polymerization of soluble Aβ into larger, toxic species.

Proposed Pathway of GM1-Aβ Induced Neurotoxicity

The aggregated forms of Aβ, particularly oligomers, are believed to exert their toxic effects by disrupting neuronal membrane integrity, leading to ion imbalance and activating apoptotic pathways.

The Dual Role of GM1 in Aβ Aggregation